

A Comprehensive Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,1-Bis(hydroxymethyl)cyclopropane
Cat. No.:	B119854

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,1-Bis(hydroxymethyl)cyclopropane**, a versatile building block with significant applications in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a key intermediate in the synthesis of important pharmaceutical compounds.

Chemical Identity and Synonyms

1,1-Bis(hydroxymethyl)cyclopropane is a diol featuring a cyclopropane ring. Its unique structural properties make it a valuable component in the synthesis of complex molecules. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for **1,1-Bis(hydroxymethyl)cyclopropane**

Identifier Type	Value
IUPAC Name	(1-(hydroxymethyl)cyclopropyl)methanol[1]
CAS Number	39590-81-3[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula	C5H10O2[1][2][3][4][5][8][9][10]
Common Synonyms	1,1-Cyclopropanedimethanol[1][2][6][7], Cyclopropanedimethanol[6][8], (Cyclopropane- 1,1-diy)dimethanol[12][13], [1- (Hydroxymethyl)cyclopropyl]methanol[12][13]
Other Names	CYCLOPROPYLIDENEDIMETHANOL, CYCLOPROPANE DIMETHANOL, 1,1- Cyclopropyldimethanol[2][8]

Physicochemical Properties

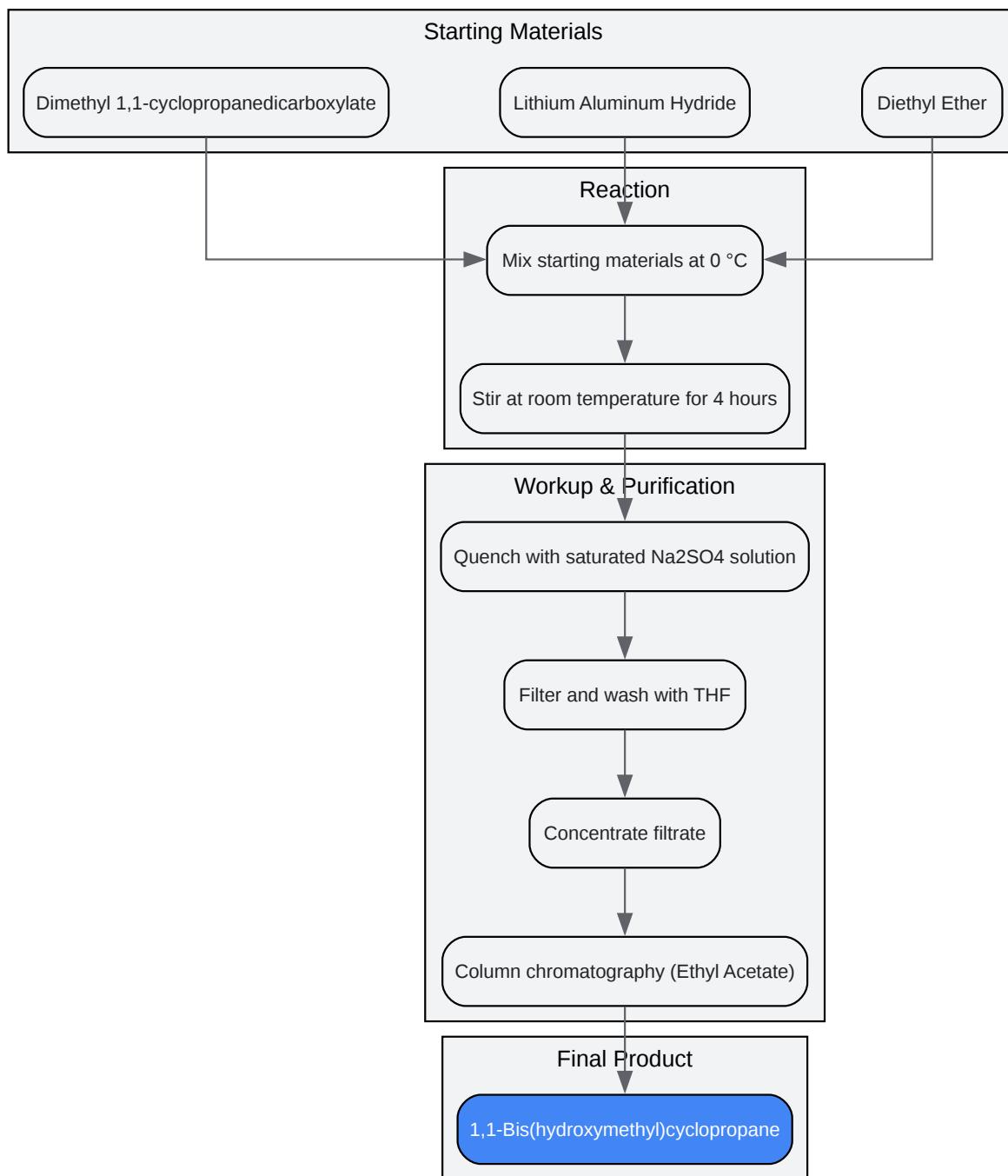
A summary of the key physicochemical properties of **1,1-Bis(hydroxymethyl)cyclopropane** is presented in Table 2. This data is essential for its handling, characterization, and application in chemical synthesis.

Table 2: Physicochemical Data for **1,1-Bis(hydroxymethyl)cyclopropane**

Property	Value	Reference
Molecular Weight	102.13 g/mol	[1][2][3][5][6][9][11]
Boiling Point	235-236 °C (lit.)	[2][8][14]
Density	1.065 g/mL at 25 °C (lit.)	[2][8][11][14]
Refractive Index	n _{20/D} 1.4700 (lit.)	[2][8][11][14]
Flash Point	>230 °F (>110 °C)	[2][8][14]
Appearance	Colorless to off-white oil or semi-solid	[2][8]

Experimental Protocols for Synthesis

Two distinct and detailed experimental protocols for the synthesis of **1,1-Bis(hydroxymethyl)cyclopropane** are provided below. These methods offer alternative routes to obtain this valuable intermediate.


Synthesis via Reduction of Dimethyl 1,1-cyclopropanedicarboxylate

This protocol describes the synthesis of 1,1-cyclopropanedimethanol from dimethyl 1,1-cyclopropanedicarboxylate using lithium aluminum hydride as the reducing agent.^[3]

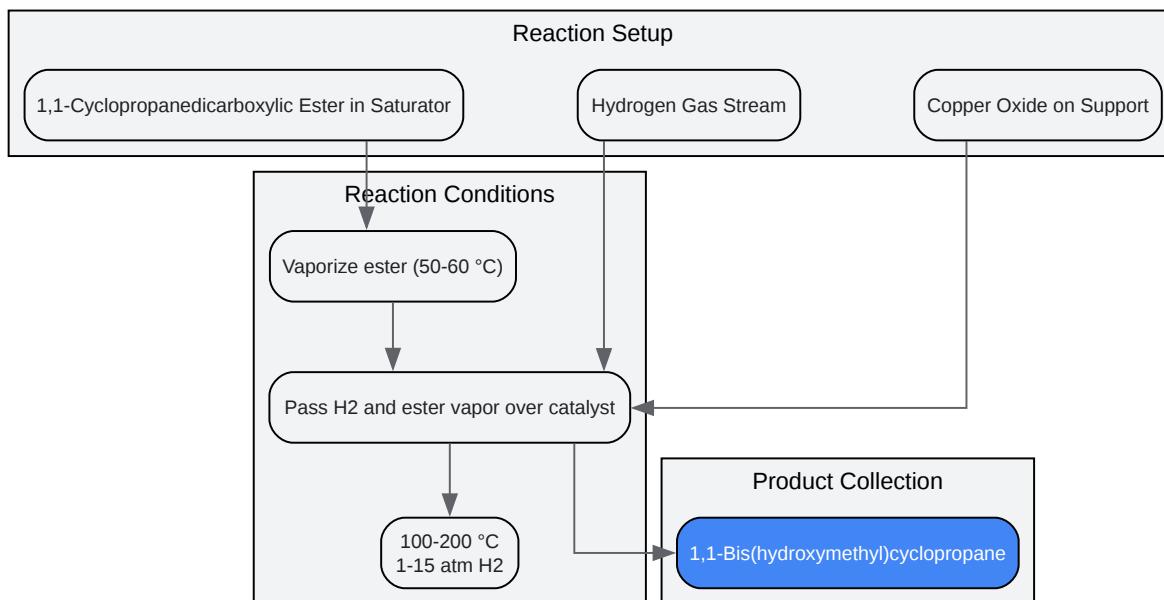
Experimental Procedure:

- To a solution of dimethyl-1,1-cyclopropanedicarboxylate (791 mg, 5.01 mmol) in diethyl ether (20 mL) at 0 °C, add lithium aluminum hydride (LiAlH₄, 569 mg, 15.0 mmol) portion-wise.
- Stir the reaction mixture at room temperature for 4 hours.
- Quench the reaction at 0 °C by the addition of a saturated sodium sulfate (Na₂SO₄) solution.
- Filter the precipitated solid and wash it with tetrahydrofuran (THF).
- Concentrate the filtrate and purify the residue by column chromatography using ethyl acetate (EtOAc) as the eluent.
- This procedure yields 440 mg (86% yield) of 1,1-cyclopropanedimethanol.^[3]

Workflow for Synthesis via Reduction

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,1-Bis(hydroxymethyl)cyclopropane** via reduction.


Synthesis via Gas-Solid Phase Catalytic Hydrogenation

This novel process utilizes the gas-solid phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester to produce **1,1-bis(hydroxymethyl)cyclopropane**.^[4]

Experimental Procedure:

- The starting material, a 1,1-cyclopropanedicarboxylic ester, is placed in a saturator and warmed to approximately 50-60 °C to achieve an adequate vapor pressure.
- A stream of hydrogen is passed through the saturator, carrying the ester vapor to the catalyst bed.
- The reaction is conducted at a temperature of about 100-200 °C and a pressure of approximately 1-15 atmospheres of H₂.^[4]
- The catalyst consists of copper oxide supported on zinc oxide, chromium (III) oxide, magnesium oxide, aluminum oxide, silicon dioxide, or a mixture thereof.^[4]
- With a catalyst bed of about 0.25g, typical hydrogen flow rates are 2 to 5 L/hr, and ester flow rates are 0.003 to 0.05 mol/hr.^[4]
- The product, **1,1-bis(hydroxymethyl)cyclopropane**, is collected from the gas stream after it exits the reactor.

Workflow for Catalytic Hydrogenation

[Click to download full resolution via product page](#)

Caption: Synthesis via gas-solid phase catalytic hydrogenation.

Applications in Drug Development

1,1-Bis(hydroxymethyl)cyclopropane serves as a crucial intermediate in the synthesis of several important pharmaceutical agents. Its rigid cyclopropane core can impart desirable conformational constraints and metabolic stability to drug molecules.

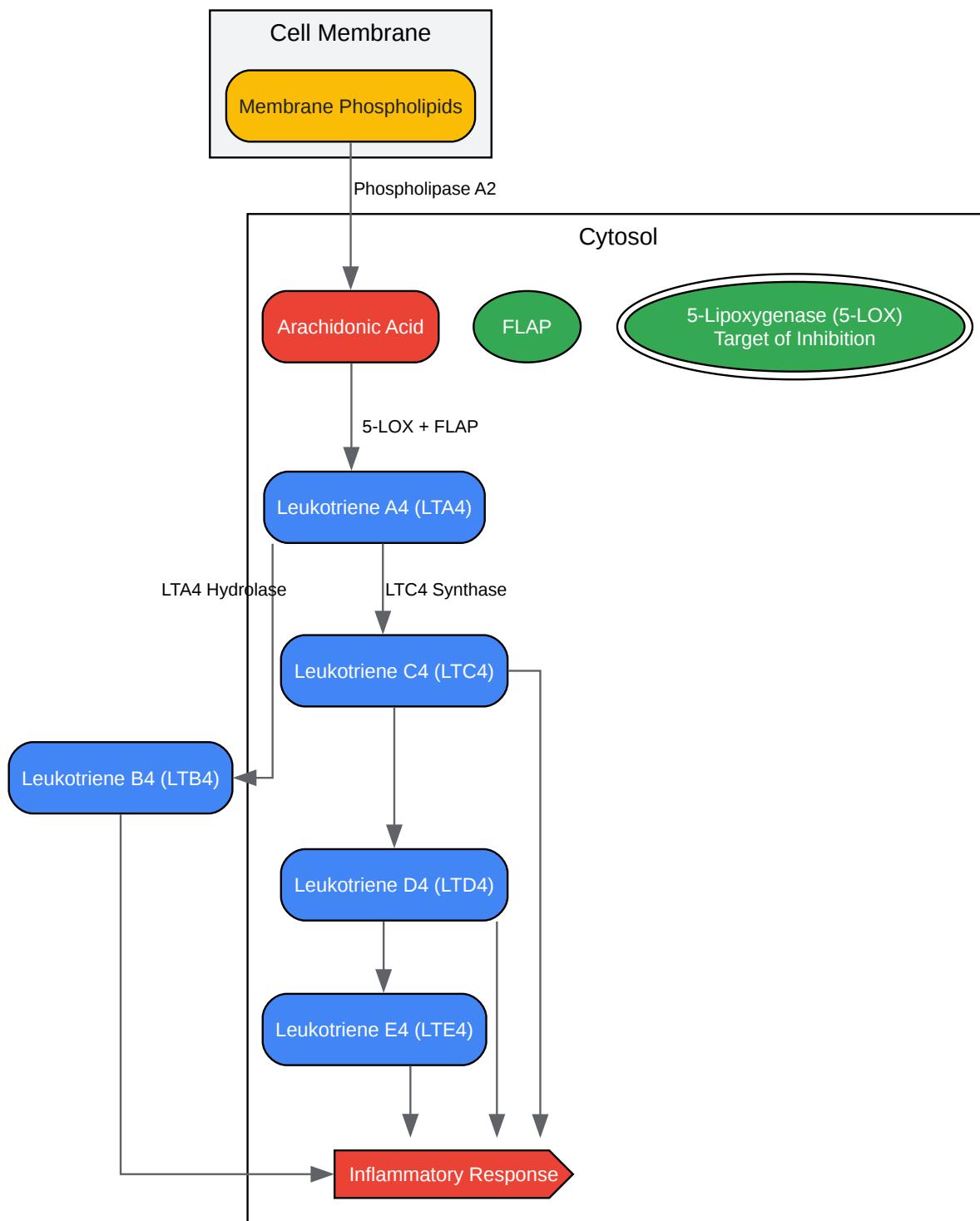
Intermediate for Morphine Alkaloids

This compound is utilized as a synthetic intermediate in the production of morphine alkaloids, which are potent analgesic and sedative medications.^[2]

Key Intermediate for Montelukast Sodium

1,1-Bis(hydroxymethyl)cyclopropane is a key intermediate in the synthesis of montelukast sodium, a leukotriene antagonist used in the treatment of asthma.[\[4\]](#)

Inhibition of 5-Lipoxygenase


1,1-Bis(hydroxymethyl)cyclopropane has been identified as an inhibitor of 5-lipoxygenase (5-LOX).[\[2\]](#)[\[3\]](#) This enzyme is a critical component of the inflammatory cascade, responsible for the production of leukotrienes. By inhibiting 5-LOX, this compound and its derivatives have the potential to be developed into treatments for various inflammatory conditions.[\[2\]](#)

Signaling Pathway: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a major metabolic route for arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[\[5\]](#) Understanding this pathway is crucial for developing targeted anti-inflammatory therapies.

Upon cellular stimulation, arachidonic acid is released from the cell membrane. The enzyme 5-lipoxygenase, with the help of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4).[\[3\]](#)[\[5\]](#) LTA4 is then further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[\[3\]](#)[\[4\]](#) These leukotrienes are potent mediators of inflammation.[\[4\]](#)

The 5-Lipoxygenase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The 5-lipoxygenase signaling pathway and its role in inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosciencepharma.com [biosciencepharma.com]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of arachidonic acid metabolites in local and systemic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 9. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Leukotriene - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119854#synonyms-for-1-1-bis-hydroxymethyl-cyclopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com